molecular formula C9H7F2N B1426102 2-(2,6-Difluorophenyl)propanenitrile CAS No. 149680-18-2

2-(2,6-Difluorophenyl)propanenitrile

Cat. No.: B1426102
CAS No.: 149680-18-2
M. Wt: 167.15 g/mol
InChI Key: UNLFKQPALDWERQ-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)propanenitrile (CAS 149680-18-2) is a valuable fluorinated nitrile building block in organic and medicinal chemistry research . This compound, with the molecular formula C9H7F2N and a molecular weight of 167.16 g/mol, serves as a key synthetic intermediate for the development of more complex molecules, particularly in pharmaceutical discovery . The nitrile functional group offers versatile reactivity, allowing for transformation into other valuable groups such as amines, carboxylic acids, and amides, while the 2,6-difluorophenyl moiety can influence the molecule's electronic properties, lipophilicity, and overall binding affinity in target interactions . Researchers utilize this scaffold in constructing compound libraries for high-throughput screening and in the synthesis of potential agrochemicals and pharmaceuticals. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(2,6-difluorophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLFKQPALDWERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(2,6-Difluorophenyl)propanenitrile finds applications across multiple fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,6-Difluorophenyl)propanenitrile exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 2-(2,6-Difluorophenyl)propanenitrile, differing primarily in substituent positions, functional groups, or additional moieties (Table 1):

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Fluorine Substituent Positions Reference
This compound C₉H₇F₂N 167.15 Nitrile 2,6-positions on phenyl ring
2-amino-2-(3,4-difluorophenyl)propanenitrile C₉H₈F₂N₂ 182.17 Nitrile, amino group 3,4-positions on phenyl ring
2-amino-N-(2,6-difluorophenyl)-3-phenylpropanamide C₁₅H₁₄F₂N₂O 288.29 Amide, amino group 2,6-positions on phenyl ring
Key Observations :

Fluorine Position Effects: Moving fluorine substituents from the 2,6-positions (primary compound) to 3,4-positions (as in 2-amino-2-(3,4-difluorophenyl)propanenitrile) alters electronic distribution. In contrast, 3,4-difluoro substitution may favor π-stacking interactions in drug design due to reduced steric bulk .

Functional Group Impact: The nitrile group in this compound enables nucleophilic addition reactions, whereas the amide group in 2-amino-N-(2,6-difluorophenyl)-3-phenylpropanamide introduces hydrogen-bonding capability, making it more suitable for target-binding applications (e.g., enzyme inhibition) .

Limitations and Knowledge Gaps

  • Physicochemical Data : Critical parameters (e.g., solubility, thermal stability) for this compound remain uncharacterized in open literature, limiting predictive modeling for industrial applications .

Biological Activity

2-(2,6-Difluorophenyl)propanenitrile is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, characterized by a difluorophenyl group attached to a propanenitrile moiety, contributes to its diverse biological activities. This article presents a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.

  • Chemical Formula : C10_{10}H8_{8}F2_2N
  • CAS Number : 149680-18-2
  • Molecular Weight : 185.18 g/mol

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Halogenation followed by Nitrilation : Starting from 2,6-difluorobenzene, halogenation is performed to introduce fluorine atoms, followed by nitrilation to attach the nitrile group.
  • Grignard Reaction : Reacting 2,6-difluorobenzene with ethyl magnesium bromide followed by nitrilation can yield the desired compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of specific enzymes, thus altering their activity.
  • Receptor Modulation : It has potential applications as a receptor ligand in pharmacological studies.

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic properties:

  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation through modulation of inflammatory pathways.
  • Anticancer Activity : Preliminary findings indicate potential anticancer properties, possibly through apoptosis induction in cancer cells.

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
Enzyme inhibitionCompetitive inhibition at enzyme active sites
Receptor modulationBinding to specific receptors affecting signal transduction

Case Study 1: Anticancer Properties

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant cytotoxicity. The compound was shown to induce apoptosis in breast cancer cells through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound significantly reduced edema and levels of inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.

Preparation Methods

Direct Nucleophilic Substitution on Dichloropyrimidine Derivatives

One of the most efficient and well-documented methods involves nucleophilic substitution of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with 2,6-difluorophenylacetonitrile. This approach was detailed in recent experimental studies where compound 1 (4,6-dichloro derivative) reacts with the sodium salt of 2,6-difluorophenylacetonitrile under basic conditions to yield the intermediate, which is then further processed to obtain the target compound.

Reaction Scheme:

4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine (1) + Sodium salt of 2,6-difluorophenylacetonitrile → Intermediate (2)

Conditions:

  • Solvent: DMF (Dimethylformamide)
  • Reagent: Sodium hydride (NaH)
  • Temperature: Room temperature
  • Duration: 3 hours

Yield: Approximately 97% for the initial substitution step, indicating high efficiency.

Methylation of the Nucleophilic Intermediate

The next stage involves methylation of the nitrogen atom in the pyrimidine ring using methyl iodide (CH₃I). This step introduces the methyl group to form a key precursor for nitrile reduction.

Reaction Scheme:

Intermediate (2) + CH₃I → Methylated intermediate (6)

Conditions:

  • Reagent: Methyl iodide
  • Solvent: N,N-Dimethylformamide (DMF)
  • Temperature: Room temperature
  • Duration: 1 hour

Yield: 86%, demonstrating effective methylation.

Hydrolysis and Reduction to Final Product

The methylated intermediate undergoes hydrolysis in strongly acidic media (8 M HCl) over an extended period (around 90 hours) to cleave the nitrile and pyrimidine functionalities, ultimately yielding 2-(2,6-difluorophenyl)propanenitrile.

Reaction Scheme:

Methylated intermediate (6) + HCl → this compound (target compound)

Conditions:

  • Reflux: 90 hours
  • Temperature: Elevated (reflux conditions)

Yield: 97%, indicating a high-yield hydrolysis process.

One-Pot Synthesis Approach

Recent advancements have optimized the process into a one-pot reaction, combining methylation and hydrolysis steps, significantly reducing the overall reaction time and increasing process efficiency.

Reaction Conditions:

  • Reagents: NaH, CH₃I, HCl
  • Sequence: Methylation followed by hydrolysis within the same reaction vessel
  • Overall Yield: 74%

Alternative Synthetic Routes and Research Findings

Research also indicates the potential for continuous flow synthesis, which enhances scalability and safety. For example, continuous flow experiments using syringe pumps and PFA tubing have been successfully employed to synthesize similar difluorophenyl nitriles, demonstrating yields around 70% under optimized conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Remarks
Nucleophilic substitution 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine + sodium salt of 2,6-difluorophenylacetonitrile DMF, NaH, RT, 3 hours 97% High efficiency, scalable
Methylation Compound 2 + CH₃I DMF, RT, 1 hour 86% Effective methylation
Hydrolysis Methylated intermediate + HCl Reflux, 90 hours 97% Complete nitrile conversion
One-pot synthesis Combined reagents Sequential addition, reflux 74% Simplified process

Research Findings and Notes

  • The nucleophilic substitution on pyrimidine derivatives is the most straightforward and high-yield method for synthesizing the core structure.
  • Hydrolysis conditions are critical for nitrile formation, requiring extended reflux periods to ensure complete conversion.
  • Continuous flow techniques are promising for large-scale production, offering improved safety and reproducibility.
  • Alternative routes involving direct reduction of nitrile precursors or catalytic methods are under exploration but lack extensive peer-reviewed validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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